molecular formula C23H32O3 B588275 Estradiol 17-Valerate-d9 CAS No. 1316648-98-2

Estradiol 17-Valerate-d9

Cat. No.: B588275
CAS No.: 1316648-98-2
M. Wt: 365.561
InChI Key: RSEPBGGWRJCQGY-NLDCXAQVSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for both steroid nomenclature and isotopic labeling. The compound is officially designated as (17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9, reflecting its steroid backbone structure and the specific deuterium substitution pattern. Alternative systematic names include 3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene, which emphasizes the hydroxyl functionality at the C3 position and the deuterated valerate ester at the C17β position.

The Chemical Abstracts Service registry number 1316648-98-2 uniquely identifies this deuterated compound, distinguishing it from the non-deuterated estradiol valerate (Chemical Abstracts Service number 979-32-8). The systematic naming convention indicates that the deuterium substitution occurs specifically within the pentanoate (valerate) moiety attached to the 17β position of the steroid nucleus. This nomenclature system provides precise identification of both the stereochemical configuration and isotopic composition, essential for analytical and research applications.

Properties

CAS No.

1316648-98-2

Molecular Formula

C23H32O3

Molecular Weight

365.561

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1/i1D3,3D2,4D2,5D2

InChI Key

RSEPBGGWRJCQGY-NLDCXAQVSA-N

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Synonyms

(17β)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate-d9;  Estradiol Valerate-d9;  3-Hydroxy-17β-(valeroyl-d9)oxyestra-1,3,5(10)-triene;  Atladiol-d9;  Climaval-d9;  Deladiol; -d9 Delestrogen-d9;  Delestrogen 4x-d9;  Estradiol 17β-Valerate-d9;  Estradiol Valer

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estradiol 17-Valerate-d9 involves the esterification of estradiol with valeric acid, where deuterium is incorporated into the valeric acid moiety. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Estradiol 17-Valerate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Estradiol 17-Valerate-d9 has a wide range of applications in scientific research:

Mechanism of Action

Estradiol 17-Valerate-d9 exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This results in a wide range of physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Comparison with Similar Compounds

Estradiol 17-Valerate-d9 vs. Estradiol Valerate

Parameter This compound Estradiol Valerate
CAS Number 1316648-98-2 979-32-8
Molecular Formula C23H23D9O3 C23H32O3
Application Analytical standard Hormone replacement therapy (HRT), IVF
Key Characteristics Deuterated for isotopic distinction Valerate ester prolongs half-life

Structural and Functional Differences :

  • Estradiol valerate, the unlabeled form, is hydrolyzed to 17β-estradiol in vivo, providing sustained estrogenic activity for HRT and endometrial preparation in assisted reproductive technologies (ART) .

Pharmacokinetics :

  • Estradiol valerate exhibits increased lipophilicity due to the valerate ester, enhancing absorption and prolonging half-life compared to non-esterified estradiol .
  • Food intake (high-fat diets) significantly elevates estradiol valerate exposure due to its lipid solubility, complicating bioequivalence studies .

Other Estradiol Esters (e.g., Estradiol Cypionate, Estradiol Benzoate)

Compound Ester Group Half-Life (Days) Clinical Use
Estradiol Valerate Valeric acid 3–5 HRT, IVF
Estradiol Cypionate Cyclopentylpropionic acid 5–8 Long-acting HRT
Estradiol Benzoate Benzoic acid 1–3 Topical/Injectable HRT

Key Findings :

  • Esters modulate solubility and release kinetics. For example, estradiol cypionate’s longer half-life reduces dosing frequency compared to valerate .

Ethinyl Estradiol and Cyproterone Acetate Combinations

Ethinyl Estradiol :

  • A synthetic estrogen with a 17α-ethinyl group, conferring oral bioavailability and resistance to hepatic metabolism. Used in contraceptives and PCOS management .
  • Compared to estradiol valerate, ethinyl estradiol is 100–200× more potent in suppressing ovulation but carries higher thromboembolic risks .

Ethinyl Estradiol Cyproterone :

  • Combines ethinyl estradiol (0.035 mg) with cyproterone acetate (2 mg), an anti-androgen. Effective in reducing hyperandrogenism in PCOS but linked to weight gain and metabolic side effects .

Transdermal Estradiol vs. Oral Estradiol Valerate

Parameter Transdermal Estradiol Oral Estradiol Valerate
Bioavailability 5–10% (steady-state) 3–5% (first-pass metabolism)
Peak Estradiol Lower, more stable levels Higher, variable levels
Clinical Outcomes Similar pregnancy rates in IVF Higher cycle cancellation rates

Evidence :

  • A randomized trial (n=90) found transdermal patches (100 µg every other day) achieved comparable endometrial thickness and pregnancy rates (30.2% vs. 33.3%) to oral estradiol valerate (6 mg/day) in frozen embryo transfer cycles .
  • Transdermal administration avoids first-pass hepatic effects, reducing thrombotic risks compared to oral routes .

Estradiol Derivatives with 17α-Modifications

  • Estradiol Sulfamates : Sulfate groups at the 17α position enhance steroid sulfatase inhibition, relevant in oncology (e.g., endometrial cancer) .

Data Tables

Table 1: Structural and Analytical Comparison

Compound CAS Number Molecular Formula Molecular Weight Primary Use
This compound 1316648-98-2 C23H23D9O3 365.55 Analytical standard
Estradiol Valerate 979-32-8 C23H32O3 356.50 HRT, IVF
Ethinyl Estradiol 57-63-6 C20H24O2 296.40 Contraceptives

Table 2: Pharmacokinetic Parameters

Compound Administration Bioavailability Half-Life Key Clinical Finding Evidence
Estradiol Valerate Oral 3–5% 3–5 days High interpatient variability
Transdermal Estradiol Transdermal 5–10% 24–48 hrs Stable serum levels

Q & A

Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships?

  • Methodological Answer : Use Bayesian hierarchical models to handle non-linear dynamics or machine learning algorithms (e.g., random forests) for high-dimensional data. Bootstrap resampling can quantify uncertainty in EC50/IC50 estimates .

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